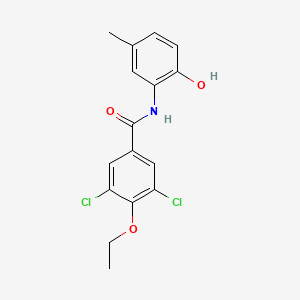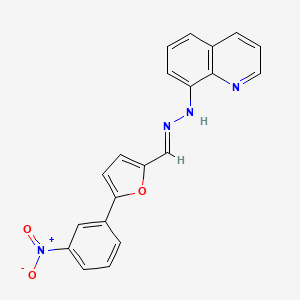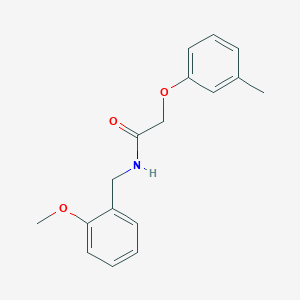
N-(4-fluorophenyl)-6-methyl-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-6-methyl-2-pyridinecarboxamide, commonly known as FM2-176, is a pyridinecarboxamide derivative that has been studied for its potential use in various scientific applications. FM2-176 has shown promising results in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.
Mecanismo De Acción
The mechanism of action of FM2-176 involves its binding to specific proteins or receptors in the body, leading to various biochemical and physiological effects. In cancer cells, FM2-176 binds to tubulin, a protein involved in cell division, and inhibits its polymerization, leading to cell cycle arrest and apoptosis. In the brain, FM2-176 binds to nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FM2-176 vary depending on the specific proteins or receptors it targets. In cancer cells, FM2-176 has been shown to inhibit cell division and induce apoptosis, leading to the inhibition of tumor growth. In the brain, FM2-176 has been shown to modulate neurotransmitter release and synaptic plasticity, leading to potential therapeutic effects in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FM2-176 in lab experiments is its specificity for certain proteins or receptors, which allows for targeted modulation of specific pathways. This specificity also reduces the potential for off-target effects and toxicity. However, one limitation of using FM2-176 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of FM2-176. One direction is the further investigation of its potential use in cancer research, specifically in combination with other chemotherapeutic agents. Another direction is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the development of new analogs of FM2-176 with improved efficacy and safety profiles is an area of future research.
Métodos De Síntesis
The synthesis of FM2-176 involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with 2-bromo-6-methylpyridine to form N-(4-fluorophenyl)-6-methyl-2-bromopyridine. This intermediate is then reacted with potassium cyanate to form N-(4-fluorophenyl)-6-methyl-2-pyridinecarboxamide. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
FM2-176 has been studied for its potential use in various scientific applications, including cancer research, neurobiology, and drug discovery. In cancer research, FM2-176 has shown promising results in inhibiting the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In neurobiology, FM2-176 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by targeting specific receptors in the brain. In drug discovery, FM2-176 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-3-2-4-12(15-9)13(17)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIJASDCQSSSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

